molecular formula C21H21N5O4S B2538501 2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(2-methoxyphenyl)acetamide CAS No. 902433-96-9

2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2538501
CAS No.: 902433-96-9
M. Wt: 439.49
InChI Key: YIXQAPAHHDJIFP-UHFFFAOYSA-N
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Description

2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazoloquinazoline core with methoxy and methyl substituents, as well as a sulfanyl group and a methoxyphenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach is the Biginelli-like multicomponent reaction, which allows for the regioselective synthesis of triazoloquinazoline derivatives . This method involves the condensation of appropriate starting materials under mild acidic or neutral conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the triazoloquinazoline core.

Scientific Research Applications

2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(2-methoxyphenyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(2-methoxyphenyl)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S/c1-12-22-20-13-9-17(29-3)18(30-4)10-15(13)24-21(26(20)25-12)31-11-19(27)23-14-7-5-6-8-16(14)28-2/h5-10H,11H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXQAPAHHDJIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)NC4=CC=CC=C4OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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